molecular formula C11H18N4OS B3234718 2-Amino-N-isopropyl-N-(3-methylsulfanyl-pyrazin-2-ylmethyl)-acetamide CAS No. 1353980-66-1

2-Amino-N-isopropyl-N-(3-methylsulfanyl-pyrazin-2-ylmethyl)-acetamide

Cat. No.: B3234718
CAS No.: 1353980-66-1
M. Wt: 254.35 g/mol
InChI Key: YJTLOMOSBIBRFR-UHFFFAOYSA-N
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Description

2-Amino-N-isopropyl-N-(3-methylsulfanyl-pyrazin-2-ylmethyl)-acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features an amino group, an isopropyl group, and a pyrazinylmethyl group with a methylsulfanyl substituent, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-N-isopropyl-N-(3-methylsulfanyl-pyrazin-2-ylmethyl)-acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrazine ring: Starting with a suitable precursor, the pyrazine ring is synthesized through cyclization reactions.

    Introduction of the methylsulfanyl group: The methylsulfanyl group is introduced via nucleophilic substitution reactions.

    Attachment of the isopropyl group: The isopropyl group is added through alkylation reactions.

    Formation of the acetamide moiety: The final step involves the formation of the acetamide group through amidation reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Amino-N-isopropyl-N-(3-methylsulfanyl-pyrazin-2-ylmethyl)-acetamide can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the pyrazine ring or other functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at different positions on the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced pyrazine derivatives.

    Substitution: Substituted pyrazine and acetamide derivatives.

Scientific Research Applications

2-Amino-N-isopropyl-N-(3-methylsulfanyl-pyrazin-2-ylmethyl)-acetamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Amino-N-isopropyl-N-(3-methylsulfanyl-pyrazin-2-ylmethyl)-acetamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to modulation of biochemical pathways. The presence of the pyrazine ring and methylsulfanyl group can influence its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-N-isopropyl-N-(3-methylsulfanyl-pyrazin-2-ylmethyl)-propionamide
  • 2-Amino-N-isopropyl-3-methyl-N-(3-methylsulfanyl-pyrazin-2-ylmethyl)-butyramide

Uniqueness

2-Amino-N-isopropyl-N-(3-methylsulfanyl-pyrazin-2-ylmethyl)-acetamide stands out due to its specific combination of functional groups, which confer unique chemical reactivity and potential biological activity. Its structure allows for diverse modifications, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

2-amino-N-[(3-methylsulfanylpyrazin-2-yl)methyl]-N-propan-2-ylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N4OS/c1-8(2)15(10(16)6-12)7-9-11(17-3)14-5-4-13-9/h4-5,8H,6-7,12H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJTLOMOSBIBRFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CC1=NC=CN=C1SC)C(=O)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N4OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101141701
Record name Acetamide, 2-amino-N-(1-methylethyl)-N-[[3-(methylthio)-2-pyrazinyl]methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101141701
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1353980-66-1
Record name Acetamide, 2-amino-N-(1-methylethyl)-N-[[3-(methylthio)-2-pyrazinyl]methyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1353980-66-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Acetamide, 2-amino-N-(1-methylethyl)-N-[[3-(methylthio)-2-pyrazinyl]methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101141701
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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